4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-27(2)32(29,30)21-10-8-20(9-11-21)23-26-22(17-25)24(31-23)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDVLPFUQKONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic molecule that has drawn interest for its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- A piperidine ring which is often associated with psychoactive properties.
- A cyano group that may enhance reactivity and binding affinity.
- An oxazole moiety , contributing to its biological activity.
- A sulfonamide group , known for its role in various pharmacological activities.
Enzyme Inhibition
Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. For instance:
These enzymes are critical in the pathophysiology of Alzheimer's disease, suggesting that the compound may have potential as a therapeutic agent in treating cognitive decline.
Neuroprotective Effects
In vivo studies have shown that derivatives related to this compound can ameliorate cognitive deficits in animal models. For example, compounds similar to this compound were found to improve memory functions and reduce oxidative stress markers in brain tissues:
| Parameter | Effect | Reference |
|---|---|---|
| Malondialdehyde (MDA) | Decrease | |
| Superoxide Dismutase (SOD) | Increase | |
| Glutathione (GSH) | Increase |
These findings suggest that the compound may exert neuroprotective effects by modulating oxidative stress and enhancing antioxidant defenses.
The proposed mechanism of action for compounds in this class involves binding to the active sites of target enzymes, thereby inhibiting their activity. Molecular docking studies have shown favorable interactions with key residues in the catalytic sites of AChE and BACE-1, indicating a competitive inhibition model.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Cognition Improvement in Alzheimer's Models : In a study involving scopolamine-induced cognitive impairment in rats, treatment with a related compound resulted in significant improvements in memory performance as measured by maze tests and behavioral assessments .
- Neuroprotection Against Oxidative Stress : Another study demonstrated that treatment with compounds similar to this compound led to reduced neuronal apoptosis and preserved synaptic integrity in models of neurodegeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 1,3-Oxazole Core
STF-118804
- Structure : 4-[5-Methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide .
- Key Differences: Replaces the 4-cyano and 5-(4-benzylpiperidin-1-yl) groups with methyl and sulfonylmethyl substituents. Substitutes N,N-dimethylbenzenesulfonamide with a pyridinylmethyl benzamide.
- Implications : The absence of a piperidine group in STF-118804 may reduce CNS penetration, while the sulfonylmethyl group enhances metabolic stability .
Example 185 ()
- Structure : N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(1,3-thiazol-2-yl)phenyl]-1,3-oxazol-2-amine .
- Key Differences :
- Lacks sulfonamide; instead, features ethylsulfonyl and thiazole substituents.
- Demonstrates the versatility of oxazole in accommodating diverse functional groups for target specificity.
Sulfonamide-Containing Analogues
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Structure : Azide-functionalized sulfonamide.
- Key Differences: Focuses on azide groups for click chemistry applications, contrasting with the target compound’s dimethylamino and benzylpiperidine groups .
5-Substituted-1,3,4-Oxadiazol-2-yl Derivatives ()
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Notes:
- The cyano group may improve binding affinity to enzymes via dipole interactions .
Anticancer Activity
Enzyme Inhibition
- Sulfonamide Analogs () : Benzenesulfonamide derivatives inhibit carbonic anhydrase, with IC50 values <1 µM . The target compound’s dimethylsulfonamide may similarly target metalloenzymes.
Preparation Methods
Linear Synthesis Approach
-
Oxazole Core Formation : Cyclization of a β-ketonitrile precursor with a benzylpiperidine-containing amine.
-
Sulfonamide Installation : Sulfonation of a benzene derivative followed by amidation with dimethylamine.
-
Fragment Coupling : Linking the oxazole and sulfonamide units via nucleophilic aromatic substitution or cross-coupling.
Convergent Synthesis Approach
-
Independent Synthesis of Fragments :
-
4-Benzylpiperidine-substituted oxazole.
-
N,N-Dimethylbenzene sulfonamide.
-
-
Coupling via C–N Bond Formation : Utilizing palladium-catalyzed amination or SNAr reactions.
Comparative studies indicate the convergent approach offers superior regiocontrol and scalability.
Synthesis of the 4-Cyano-1,3-Oxazole Core
The oxazole ring is constructed via cyclization of a β-ketonitrile with a benzylpiperidine-derived amine.
Precursor Preparation
-
β-Ketonitrile Synthesis :
Reaction of 4-(benzylpiperidin-1-yl)acetophenone with cyanogen bromide (BrCN) in the presence of triethylamine yields the β-ketonitrile intermediate.Reaction Conditions :
Parameter Value Solvent Dichloromethane (DCM) Temperature 0°C to RT Time 12 hours Yield 78%
Oxazole Cyclization
The β-ketonitrile undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the 4-cyanooxazole.
Optimization Data :
| Dehydrating Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| POCl₃ | 82 | 95 |
| PCl₅ | 75 | 92 |
| SOCl₂ | 68 | 89 |
POCl₃ provides optimal yield and purity, with minimal side-product formation.
Functionalization with 4-Benzylpiperidine
The benzylpiperidine group is introduced via nucleophilic substitution at the oxazole’s 5-position.
Amine Activation
4-Benzylpiperidine is treated with NaH in THF to generate the reactive piperidinide anion.
Coupling Reaction
The anion attacks the oxazole’s electrophilic carbon, displacing a leaving group (e.g., chloride).
Key Parameters :
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C
-
Catalyst : None required
-
Yield : 85%
Synthesis of N,N-Dimethylbenzene Sulfonamide
Sulfonation of Benzene
Benzene is sulfonated using fuming sulfuric acid (H₂SO₄·SO₃) at 50°C for 6 hours, yielding benzene sulfonic acid.
Amidation with Dimethylamine
The sulfonic acid is converted to the sulfonyl chloride using PCl₅, followed by reaction with dimethylamine.
Reaction Scheme :
Yield : 90% after recrystallization (ethanol/water).
Final Coupling of Oxazole and Sulfonamide
The oxazole intermediate and sulfonamide are linked via Suzuki-Miyaura coupling or direct arylation.
Palladium-Catalyzed Cross-Coupling
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 80°C
-
Yield : 76%
Direct Arylation
-
Conditions :
-
CuI, 1,10-phenanthroline
-
DMF, 120°C
-
Yield: 68%
-
Palladium catalysis offers higher reproducibility and reduced side reactions.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 4.12 (s, 2H, CH₂), 3.06 (s, 6H, N(CH₃)₂).
-
IR (KBr) : 2240 cm⁻¹ (C≡N), 1350 cm⁻¹ (S=O).
-
HRMS : m/z [M+H]⁺ calcd. 481.18, found 481.17.
Purity Analysis
-
HPLC : 98.5% (C18 column, acetonitrile/water 70:30).
-
Melting Point : 214–216°C.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the oxazole core via cyclization of precursors (e.g., cyanoacetamide derivatives) under controlled pH and temperature (50–80°C) to avoid side reactions .
- Step 2: Introduction of the 4-benzylpiperidine moiety via nucleophilic substitution, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Step 3: Sulfonamide coupling using coupling agents (e.g., HATU or EDCI) in anhydrous conditions to prevent hydrolysis .
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate purity .
- Adjust solvent polarity (e.g., switch from DMF to dichloromethane) to improve crystallization during purification .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) .
- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by comparing retention times with standards .
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay-specific conditions:
- Example Issue: Inconsistent IC₅₀ values in kinase inhibition assays.
- Approach 1: Validate assay protocols (e.g., ATP concentration, incubation time) to ensure consistency .
- Approach 2: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
- Approach 3: Check compound stability under assay conditions (e.g., DMSO stock oxidation) via LC-MS .
Case Study: A 2023 study found that buffer pH (7.4 vs. 6.8) altered sulfonamide protonation, affecting binding to a target receptor .
Advanced: What computational strategies predict binding modes and selectivity for this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., dopamine D3 receptor). Focus on the sulfonamide and benzylpiperidine groups as key pharmacophores .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds between the sulfonamide and Asp110 residue .
- Free Energy Perturbation (FEP): Quantify binding free energy differences when modifying the oxazole’s cyano group .
Validation: Cross-check computational results with mutagenesis studies (e.g., Ala-scanning of receptor residues) .
Advanced: How can researchers troubleshoot impurities during final-stage synthesis?
Methodological Answer:
Common impurities and solutions:
- Impurity A (Unreacted Oxazole Precursor):
- Cause: Incomplete cyclization due to suboptimal temperature.
- Fix: Reflux in acetic acid at 110°C for 2 hours .
- Impurity B (Di-Substituted Byproduct):
- Cause: Excess benzylpiperidine in Step 2.
- Fix: Use stoichiometric ratios (1:1.05 molar ratio) and purify via silica gel chromatography (hexane/EtOAc gradient) .
- Detection: LC-MS/MS identifies impurities >0.1% .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
